N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide
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Overview
Description
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide is an organic compound with the molecular formula C16H18N2O. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide typically involves the reaction of 2-amino-1,2-diphenylethanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives and imines.
Reduction: Secondary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide is utilized in several scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- N-[(1R,2R)-2-Amino-1,2-diphenylethyl]benzenesulfonamide
- N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]acetamide
Uniqueness
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide is unique due to its specific chiral configuration and the presence of both amino and acetamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]acetamide |
InChI |
InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m1/s1 |
InChI Key |
PQNDJAHEUONIIZ-HZPDHXFCSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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